molecular formula C27H25NO6S B11154377 4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate

4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate

Cat. No.: B11154377
M. Wt: 491.6 g/mol
InChI Key: YNTBWIBTGJZAAA-DEOSSOPVSA-N
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Description

4-ETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of a chromen-2-one core, an ethyl group, and a phenylpropanoate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides and a strong base like sodium hydride.

    Attachment of the Phenylpropanoate Moiety: The phenylpropanoate moiety can be attached through esterification reactions involving phenylpropanoic acid and appropriate coupling agents like dicyclohexylcarbodiimide (DCC).

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with p-toluenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering downstream signaling pathways.

    DNA Interaction: It can interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-ETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE
  • 4-ETHYL-2-OXO-2H-CHROMEN-7-YL (2S)-4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE
  • 4-ETHYL-2-OXO-2H-CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE

Uniqueness

4-ETHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H25NO6S

Molecular Weight

491.6 g/mol

IUPAC Name

(4-ethyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate

InChI

InChI=1S/C27H25NO6S/c1-3-20-16-26(29)34-25-17-21(11-14-23(20)25)33-27(30)24(15-19-7-5-4-6-8-19)28-35(31,32)22-12-9-18(2)10-13-22/h4-14,16-17,24,28H,3,15H2,1-2H3/t24-/m0/s1

InChI Key

YNTBWIBTGJZAAA-DEOSSOPVSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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